4-Methyl-3-nitroanisole
Overview
Description
Synthesis Analysis
The synthesis of nitroanisole derivatives, including 4-Methyl-3-nitroanisole, can involve nucleophilic aromatic substitution reactions. For example, 4-nitroanisole undergoes regioselective methoxy and nitro group photosubstitutions, indicating a dual mechanistic pathway involving both radical ion pair formations via electron transfer and S_N2_3 Ar* reactions (Cantos et al., 1989). These methodologies might be applicable or adaptable for synthesizing 4-Methyl-3-nitroanisole by altering the substitution pattern or starting materials.
Molecular Structure Analysis
The molecular structure of nitroanisole derivatives has been explored through various techniques, including electron diffraction and microwave spectroscopy. For instance, studies on 4-nitroanisole provided detailed insights into its geometric parameters and confirmed its large dipole moment, which is essential for understanding the molecular structure of similar compounds like 4-Methyl-3-nitroanisole (J. F. Chiang & John Song, 1983); (Graneek et al., 2017).
Chemical Reactions and Properties
Nitroanisoles participate in various chemical reactions, highlighting their reactivity and functional group transformations. A study on 4-nitroanisole showcased its photochemical nucleophilic aromatic substitution reactions with cyanate ion, revealing intriguing reactivity patterns that could be relevant for understanding the chemical behavior of 4-Methyl-3-nitroanisole under similar conditions (Hartsuiker et al., 1971).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, play a crucial role in the applications of nitroanisole derivatives. For compounds like 3-amino-2,4,6-trinitroanisole, thermal analyses have provided essential data on stability and decomposition temperatures, which are valuable for assessing the safety and handling of 4-Methyl-3-nitroanisole (Xiao-feng, 2010).
Chemical Properties Analysis
The chemical properties of 4-Methyl-3-nitroanisole, such as reactivity towards various reagents and conditions, can be inferred from studies on related compounds. Research on the biotransformation of nitroaromatic compounds by aerobic methane-oxidizing consortia provides insights into the environmental degradation and transformation pathways that might be applicable to 4-Methyl-3-nitroanisole (Fuller et al., 2020).
Scientific Research Applications
Electric Field Experiments : 4-nitroanisole, due to its large dipole moment, is a potential candidate for experiments involving deceleration using static electric fields or electromagnetic radiation (Graneek, Pérez, & Schnell, 2017).
Photosubstitution Reactions : Methyl substituted derivatives of p- and o-nitroanisole demonstrate electronic and steric effects in photosubstitution reactions, particularly impacting the nitro group replacement reaction (Sawaura & Mukai, 1981).
Supercritical Carbon Dioxide Applications : The hydrogenation of nitro compounds in supercritical carbon dioxide, with a supported platinum catalyst, leads to higher selectivity for amino products. This makes it an ideal medium for the production of amino compounds (Zhao et al., 2004).
Regioselective Photoreactions : 4-nitroanisole reacts with n-hexylamine and ethyl glycinate to produce regioselective methoxy and nitro group photosubstitutions. This occurs through a S_N 2_3 Ar * reaction (Cantos, Marquet, & Moreno-Mañas, 1989).
Surface-Enhanced Raman Spectroscopy (SERS) : The adsorption of 4-nitroanisole on silver colloidal nanoparticles can alter its electronic structure, potentially changing its role as a push-pull chromophore (Muniz-Miranda, 2013).
Anaerobic Reduction : Anaerobic reduction of 4-nitroanisole can produce the azo dimer 4,4'-dimethoxyazobenzene, leading to potentially more toxic products than the original nitroaromatic compound (Kadoya et al., 2018).
Photoreaction with Cyanate Ion : The photoreaction of 4-nitroanisole with cyanate ion yields 2-cyano-4-nitroanisole, a reaction sensitive to oxygen, with higher yields in nitrogen-purged solutions (Hartsuiker, Vries, Cornelisse, & Havinga, 1971).
Cytochrome P450 Substrate : Cyp2A6 and CYP2E1 are involved in the O-demethylation of 4-nitroanisole in human liver microsomes, suggesting that 4-nitroanisole is not a general cytochrome P450 substrate (Jones, Tyman, & Smith, 1997).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-1-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBORNNNGTJSTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169907 | |
Record name | 4-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitroanisole | |
CAS RN |
17484-36-5 | |
Record name | 4-Methoxy-1-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17484-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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